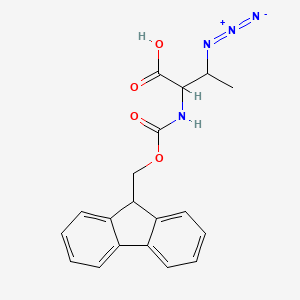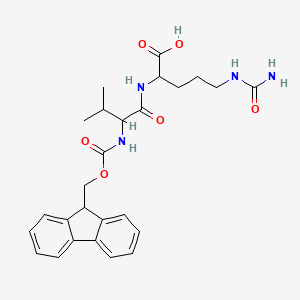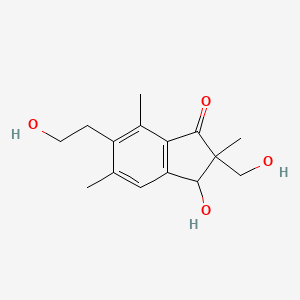
(10R,11R)-Pterosin L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10R,11R)-Pterosin L is a naturally occurring compound found in various species of ferns. It belongs to the class of pterosins, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-Pterosin L typically involves several steps, starting from commercially available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by oxidation and reduction steps to achieve the desired stereochemistry. The reaction conditions often involve the use of strong acids, oxidizing agents, and reducing agents to facilitate the formation of the pterosin core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as ferns, followed by purification using chromatographic techniques. Alternatively, the compound can be synthesized in bulk using optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of natural sources and the cost-effectiveness of the synthetic process.
化学反応の分析
Types of Reactions
(10R,11R)-Pterosin L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the pterosin core, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Acids and Bases: Strong acids like sulfuric acid and bases like sodium hydroxide are used to facilitate various reactions.
Major Products
The major products formed from these reactions include various pterosin derivatives, each with unique chemical and biological properties
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (10R,11R)-Pterosin L involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Pterosin B: Another member of the pterosin family, known for its anti-inflammatory properties.
Pterosin C: Exhibits antioxidant activity and has been studied for its potential health benefits.
Pterosin D: Known for its antimicrobial properties and potential use in treating infections.
Uniqueness
(10R,11R)-Pterosin L stands out due to its unique stereochemistry and specific biological activities Its ability to interact with multiple molecular targets makes it a versatile compound for various applications
特性
CAS番号 |
41411-04-5 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3 |
InChIキー |
OOAFRMHKOSBPID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO |
melting_point |
134 - 135 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


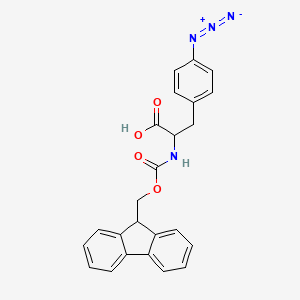
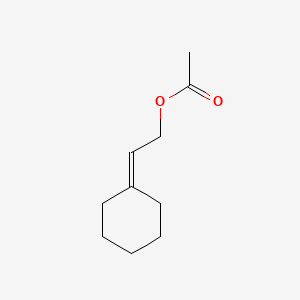
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)

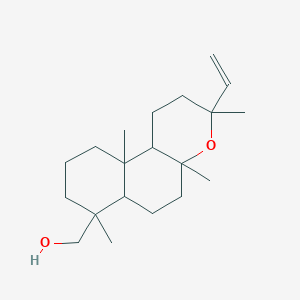
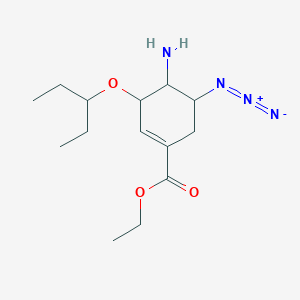
![(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B13394826.png)

![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)
